Unique Binding Mode Enabled by 6-Bromo Substitution
A binding model for pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors demonstrates that the 6-position substituent is located deep in the binding cleft in a pocket not used by ATP, which is critical for conferring high-affinity binding and specificity [1]. A compound like 2,4-dichloropyrido[2,3-d]pyrimidine (CAS 126728-20-9) lacks this crucial 6-substituent, while 6-bromo-2-chloropyrido[2,3-d]pyrimidine retains the essential 6-bromo group for this interaction, while its 2-chloro group serves as a distinct synthetic handle for modifications at the hinge region.
| Evidence Dimension | Binding Mode and Synthetic Utility |
|---|---|
| Target Compound Data | 6-Bromo group for deep pocket binding; 2-Chloro group for SNAr reactions |
| Comparator Or Baseline | 2,4-Dichloropyrido[2,3-d]pyrimidine: Lacks 6-bromo group, eliminating deep pocket interaction; both chloro groups offer less chemoselectivity |
| Quantified Difference | Presence of a strategically placed bromine atom at the 6-position, which is absent in the comparator |
| Conditions | Binding model for c-Src, PDGFr, FGFr, and EGFr tyrosine kinases [1] |
Why This Matters
For kinase inhibitor discovery, this pattern directly influences target affinity and selectivity; procurement of this specific intermediate is non-negotiable for replicating published SAR or accessing a distinct chemical space.
- [1] Trumpp-Kallmeyer, S., et al. (1998). Development of a binding model to protein tyrosine kinases for substituted pyrido[2,3-d]pyrimidine inhibitors. Journal of Medicinal Chemistry, 41(11), 1752-1763. doi: 10.1021/jm970634p. View Source
